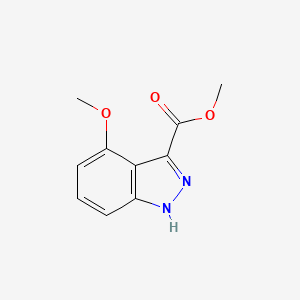
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines . It is the semi-hydrogenated derivative of quinoline. As a colorless oil, it has garnered interest in medicinal chemistry due to its bioactivity and potential applications .
Synthesis Analysis
Tetrahydroquinolines are typically synthesized by hydrogenation of quinolines . This reversible process allows for the production of tetrahydroquinoline derivatives. Researchers have explored both heterogeneous and homogeneous catalysts for this transformation. Notably, asymmetric hydrogenation using iridium-diamine catalysts has been demonstrated . Additionally, 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can also be prepared from 1-indanone (benzocyclopentanone) .
Molecular Structure Analysis
The molecular formula of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is C9H11N , with a molar mass of 133.194 g/mol . Its chemical structure features a chlorinated quinoline ring system with two methyl substituents .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure is conducive to reactions with electrophilic or nucleophilic reagents, which can lead to the formation of new rings or the modification of existing ones .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are explored for their biological activities. The quinoline core is a common motif in drugs, and modifications to this core can result in compounds with potential therapeutic applications .
Development of Organic Light-Emitting Diodes (OLEDs)
The electronic properties of quinoline derivatives make them suitable for use in OLEDs. Their ability to transport electrons and holes can be harnessed to create efficient and bright displays .
Catalysis
Quinoline derivatives can act as ligands in catalytic systems. They can coordinate to metals, facilitating reactions such as cross-coupling, which are pivotal in the synthesis of complex organic molecules .
Agrochemical Research
The structural motif of quinoline is also found in compounds with agrochemical properties. Research into derivatives of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline may lead to the development of new pesticides or herbicides .
Material Science
In material science, the compound’s derivatives could be used to develop new materials with specific properties, such as increased durability or conductivity. This application is still in the exploratory phase but holds promise for future advancements .
Eigenschaften
IUPAC Name |
7-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDZWCUFJOYFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



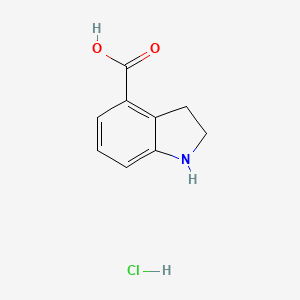
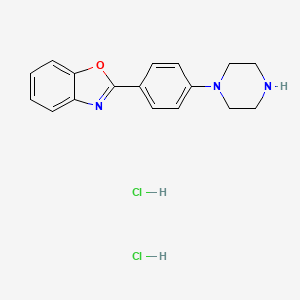
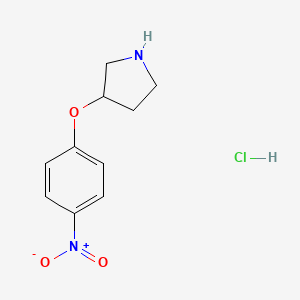

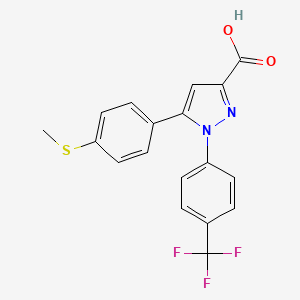

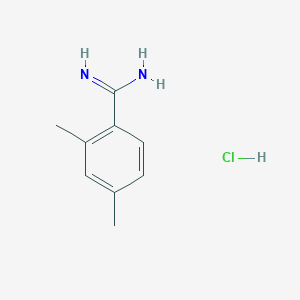
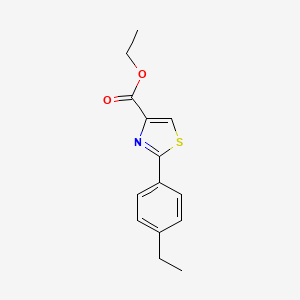
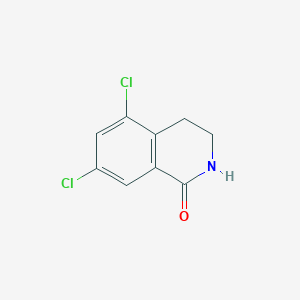

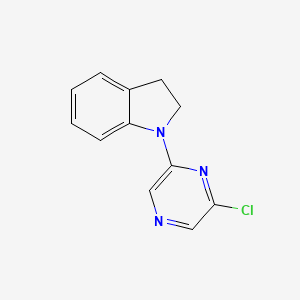
![Methyl 7-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423841.png)

